molecular formula C9H10N2O4 B1407459 Ethyl 6-methyl-5-nitronicotinate CAS No. 1211538-09-8

Ethyl 6-methyl-5-nitronicotinate

Cat. No. B1407459
M. Wt: 210.19 g/mol
InChI Key: WQJCHEKAIFDWTN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5-nitronicotinate is a chemical compound with the molecular formula C9H10N2O4 . It is a solid substance . This compound is used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methyl-5-nitronicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure is InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3 .

Scientific Research Applications

Anticoccidial Agents

Ethyl 6-methyl-5-nitronicotinate, along with its analogs, has shown significant promise as an anticoccidial agent. Research by Morisawa, Kataoka, Kitano, and Matsuzawa (1977) identified that compounds like 5-nitronicotinamide, which can be derived from ethyl 6-methyl-5-nitronicotinate, displayed considerable efficacy against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Synthesis of Nitropyridines

Nakadate et al. (1965) focused on the synthesis of various nitropyridine derivatives, including ethyl 5-nitronicotinate, a closely related compound to ethyl 6-methyl-5-nitronicotinate. This research underlines the diverse applications of nitropyridines in chemical synthesis and their potential in various pharmaceutical and industrial processes (Nakadate et al., 1965).

Application in Cycloaddition Reactions

Carda et al. (2000) explored the 1,3-dipolar cycloadditions of a chiral nitrone derived from L-erythrulose, involving compounds like ethyl acrylate, which share functional similarities with ethyl 6-methyl-5-nitronicotinate. This research contributes to understanding the reactivity and applications of these compounds in stereoselective synthesis, which is crucial in pharmaceutical chemistry (Carda et al., 2000).

Novel Syntheses in Organic Chemistry

Zhou et al. (2008) successfully synthesized a novel compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, demonstrating the versatility and potential of ethyl 6-methyl-5-nitronicotinate analogs in organic synthesis. Their research contributes to expanding the library of nicotinate derivatives with potential applications in various chemical industries (Zhou et al., 2008).

Corrosion Inhibition

Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, including compounds structurally similar to ethyl 6-methyl-5-nitronicotinate, as corrosion inhibitors. Their findings suggest potential applications of these compounds in protecting metals from corrosion, particularly in industrial processes (Dohare et al., 2017).

Antitumor Activity

Research by Temple, Rener, Waud, and Noker (1992) on the antitumor activity of nitropyridine derivatives, including ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, illustrates the potential of ethyl 6-methyl-5-nitronicotinate analogs in developing novel antitumor agents (Temple, Rener, Waud, & Noker, 1992).

P2Y12 Receptor Antagonists

Bach et al. (2013) explored the antagonistic properties of ethyl nicotinates, related to ethyl 6-methyl-5-nitronicotinate, on the P2Y12 receptor. This receptor is crucial in platelet aggregation, and the findings indicate potential applications of these compounds in antiplatelet therapies (Bach et al., 2013).

Safety And Hazards

While specific safety and hazard information for Ethyl 6-methyl-5-nitronicotinate is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 6-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJCHEKAIFDWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-5-nitronicotinate

CAS RN

1211538-09-8
Record name Ethyl 6-methyl-5-nitronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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